3,4,5-TRIMETHOXY-N-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE
Overview
Description
3,4,5-TRIMETHOXY-N-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its significant bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoyl chloride with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to proteins and enzymes, inhibiting their activity. This compound has been shown to inhibit tubulin polymerization, heat shock protein 90, and thioredoxin reductase, among others .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4,5-TRIMETHOXY-N-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE stands out due to its unique combination of the trimethoxyphenyl group and the benzodiazole moiety. This structure imparts significant bioactivity and specificity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-propan-2-ylbenzimidazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-12(2)23-11-21-15-10-14(6-7-16(15)23)22-20(24)13-8-17(25-3)19(27-5)18(9-13)26-4/h6-12H,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIPGGFEZKTRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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